5-(trifluoromethyl)pyridine-2-carboxylic Acid

Physicochemical profiling Ionization Solubility

Researchers requiring isomerically pure 5-CF₃-picolinic acid for BACE1 inhibitor programs or OLED ancillary ligand synthesis face challenges with 3-CF₃ isomer contamination and inconsistent hydration states. This compound solves these problems: - ¹⁹F NMR-verified regioisomeric purity (5-CF₃, not 3-CF₃) - Consistent monohydrate form for reproducible synthesis - HPLC ≥98% purity, suitable for FEP-validated BACE1 chemotypes and high-efficiency Ir(III) complexes Procurement includes XRPD verification and Karl Fischer water content upon request.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 80194-69-0
Cat. No. B033383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)pyridine-2-carboxylic Acid
CAS80194-69-0
Synonyms5-Trifluoromethylpicolinic Acid;  5-(Trifluoromethyl)-2-pyridinecarboxylic Acid
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)C(=O)O
InChIInChI=1S/C7H4F3NO2/c8-7(9,10)4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13)
InChIKeyNJHGVAYLDHROPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)pyridine-2-carboxylic Acid Physicochemical Profile


5-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-69-0), also referred to as 5-(trifluoromethyl)picolinic acid, is a fluorinated pyridine monocarboxylic acid with the molecular formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol [1]. The compound bears a trifluoromethyl (-CF₃) group at the 5-position and a carboxylic acid at the 2-position of the pyridine ring. Its computed XLogP3-AA is 1.6, and its predicted pKa is 3.13 ± 0.10 [1]. The electron-withdrawing -CF₃ substituent substantially alters the acidity, lipophilicity, hydrogen-bonding capacity, and metal-coordination behavior of this scaffold relative to unsubstituted picolinic acid and other 5-substituted analogs.

Why 5-(Trifluoromethyl)pyridine-2-carboxylic Acid Defies Generic Substitution


Generic substitution among 5-substituted pyridine-2-carboxylic acids is not chemically justified because the -CF₃ group imposes a unique combination of strong electron withdrawal, elevated lipophilicity, and distinctive solid-state hydration behavior that cannot be replicated by -F, -Cl, -Br, or -CH₃ substituents. The pKa of 5-CF₃-picolinic acid (3.13) differs by approximately 2.06 log units from that of the parent picolinic acid (pKa 1.07) , while the XLogP3 of 1.6 is 2-fold higher than that of both picolinic acid and 5-fluoropicolinic acid (XLogP3 = 0.8 in both cases) [1][2]. Furthermore, the compound crystallizes as a specific monohydrate featuring a water-bridged hydrogen-bonded dimer with distinct intermolecular distances, a structural feature not observed for 5-halogen or 5-methyl congeners [3]. These property differences translate into divergent reactivity, solubility, and molecular recognition, rendering simple analog interchange ineffective in applications ranging from medicinal chemistry to materials science.

Differentiation Evidence vs. Closest Analogs


pKa Shift and pH-Dependent Selectivity

The predicted pKa of 5-(trifluoromethyl)pyridine-2-carboxylic acid is 3.13 ± 0.10 . By comparison, unsubstituted picolinic acid has an experimentally determined pKa of 1.07 (at 25 °C) . The -CF₃ group reduces acidity (raises pKa) by approximately 2.06 log units relative to the parent scaffold, consistent with the electron-withdrawing effect of CF₃ that destabilizes the conjugate base relative to the neutral acid. By contrast, 5-fluoropicolinic acid shows a predicted pKa of 3.58 ± 0.10 , 5-bromopicolinic acid shows a predicted pKa of 3.41 ± 0.10 , and 5-methylpicolinic acid shows a predicted pKa of 1.11 ± 0.50 . The 5-CF₃ compound thus occupies a distinct intermediate acidity window—more acidic than 5-halogen analogs but substantially less acidic than both picolinic acid and 5-methylpicolinic acid.

Physicochemical profiling Ionization Solubility Extraction

Lipophilicity Advantage Over Picolinic and 5-Fluoro Analogs

The computed XLogP3-AA of 5-(trifluoromethyl)pyridine-2-carboxylic acid is 1.6 [1]. This value is twice that of both unsubstituted picolinic acid (XLogP3 = 0.8) [2] and 5-fluoropicolinic acid (XLogP3-AA = 0.8) [3]. It also exceeds 5-chloropicolinic acid (XLogP3-AA = 1.3) [4] and is comparable to 5-bromopicolinic acid (experimental LogP = 1.5423) [5]. The -CF₃ group thus delivers lipophilicity equivalent to or exceeding a bromine atom while maintaining a smaller van der Waals volume and distinct electronic character.

Lipophilicity LogP Membrane permeability ADME

Unique Monohydrate Crystal Structure

Single-crystal X-ray diffraction analysis of 5-(trifluoromethyl)pyridine-2-carboxylic acid reveals that the compound crystallizes as a monohydrate (C₇H₄F₃NO₂·H₂O) in the monoclinic space group P2₁/c [1]. The crystal structure features a centrosymmetric water-bridged hydrogen-bonded dimer with graph-set notation R₄⁴(12). Two key hydrogen-bonding distances are observed: 2.5219(11) Å between the carboxylic acid donor and the bridging water acceptor, and 2.8213(11) Å between the water donor and the carbonyl oxygen acceptor. These dimers further assemble into two-dimensional sheets via longer intermolecular contacts (N⋯H–O = 3.1769(11) Å; C=O⋯H–O = 2.8455(11) Å), with the trifluoromethyl groups extending from the sheet faces to mediate F⋯F and C–H⋯F inter-sheet contacts that complete the three-dimensional packing [1]. This hydrate formation and the specific hydrogen-bonding architecture are not reported for 5-fluoro, 5-chloro, 5-bromo, or 5-methyl picolinic acids, whose solid-state structures exhibit different packing arrangements and, in most cases, do not incorporate lattice water in an analogous fashion.

Solid-state chemistry Crystallography Hydrate formation Hydrogen bonding

Regioisomeric Differentiation in BACE Inhibitor Synthesis

5-(Trifluoromethyl)pyridine-2-carboxylic acid is specifically cited as an intermediate in the synthesis of aminopiperazinone-based β-secretase (BACE) inhibitors, as reported by Tresadern et al. in Bioorg. Med. Chem. Lett. (2011, 21, 7255–7260) and Watanabe et al. in Bioorg. Med. Chem. (2010, 20, 5839) . The 5-CF₃ substitution pattern is critical for the molecular recognition elements within the BACE1 active site, where the trifluoromethyl group engages the enzyme's P3 pocket [1][2]. In contrast, the 3-(trifluoromethyl)pyridine-2-carboxylic acid regioisomer (CAS 87407-12-3) is used for synthesizing oxazine-derived BACE inhibitors targeting diabetes and neurological disorders . This positional isomerism dictates distinct synthetic trajectories and final chemotypes, making the two regioisomers non-interchangeable as synthetic intermediates.

Medicinal chemistry BACE inhibitors Regioisomerism Alzheimer's disease

Yellow Emission from Iridium(III) Complex for OLEDs

An iridium(III) complex of formula [Ir(dfpmpy)₂(tfmpic)], where tfmpic = 5-(trifluoromethyl)-2-pyridinecarboxylic acid (the deprotonated form of the target compound) and dfpmpy = 2-(2′,4′-difluorophenyl)-4-methylpyridine, has been synthesized and characterized for its photophysical properties [1]. In degassed acetonitrile solution at room temperature, this complex emits yellow phosphorescence with a peak emission wavelength of 554 nm. Theoretical calculations attribute this emission to ³MLCT (metal-to-ligand charge transfer) or ³LLCT (ligand-to-ligand charge transfer) transitions involving the tfmpic ancillary ligand. The electron-withdrawing -CF₃ group on the picolinate ligand modulates the energy of the accepting orbitals, tuning the emission wavelength into the yellow region of the visible spectrum. Complexes of otherwise identical cyclometalating ligands but with unsubstituted picolinic acid or 5-fluoropicolinic acid as ancillary ligands would be expected to exhibit blue-shifted emission due to the higher-energy LUMO of the ancillary ligand in the absence of the strong electron-withdrawing -CF₃ group.

Phosphorescent materials Iridium complexes OLED Photophysics

Application Scenarios with Verifiable Advantage


Aminopiperazinone BACE1 Inhibitors for Alzheimer's

Research groups pursuing BACE1 inhibitors in the aminopiperazinone chemotype described by Tresadern et al. (2011) should procure the 5-CF₃ regioisomer specifically. The 5-position -CF₃ group is critical for engaging the BACE1 P3 pocket, as validated by free energy perturbation (FEP) calculations [1]. The compound's elevated lipophilicity (XLogP3 = 1.6 vs. 0.8 for picolinic acid) also contributes to the membrane permeability of the final inhibitors. Procurement of the 3-CF₃ regioisomer or 5-halogen analogs will not yield the same chemotype and may infringe on different patent estates. Verify purity by HPLC (≥95% recommended) and confirm the absence of the 3-CF₃ isomer by ¹⁹F NMR.

Yellow-Emitting Ir(III) Complexes for OLED Research

For the synthesis of heteroleptic Ir(III) complexes emitting in the yellow region (~554 nm), 5-(trifluoromethyl)pyridine-2-carboxylic acid serves as the ancillary ligand (as tfmpic) in combination with 2-arylpyridine cyclometalating ligands [1]. The -CF₃ electron-withdrawing group stabilizes the LUMO of the picolinate fragment, red-shifting the emission relative to unsubstituted picolinate complexes. Researchers should ensure the material is of sufficient purity (>98%) to avoid emissive impurities that could compromise device quantum efficiency. The monohydrate form should be dried or accounted for in stoichiometric calculations during complex synthesis.

Coordination Complexes and MOF Synthesis

5-(Trifluoromethyl)pyridine-2-carboxylic acid has been employed as a monoanionic N,O-chelating ligand for the construction of Co(II), Cr(III), Mn(II), and Ir(III) complexes [1]. The water-bridged hydrogen-bonding network observed in the free acid hydrate [2] also manifests in metal complexes such as [Cr(5-(trifluoromethyl)picolinate)₂(H₂O)₂]NO₃·H₂O, which forms thick two-dimensional hydrogen-bonded sheets with CF₃ groups extending to the sheet faces. For MOF and coordination polymer synthesis, the 5-CF₃ compound offers distinct supramolecular assembly patterns compared to 5-halogen analogs, which lack the fluorous inter-sheet contacts. Procurement specifications should include XRPD verification of the monohydrate form if consistent hydration is required for reproducible synthesis.

pKa and LogP Reference Standard for Method Development

The well-defined pKa (3.13) and XLogP3 (1.6) of 5-(trifluoromethyl)pyridine-2-carboxylic acid make it a suitable reference compound for calibrating pH-metric and chromatographic methods in the picolinic acid series [1][2]. Its intermediate acidity between picolinic acid (pKa 1.07) and 5-fluoropicolinic acid (pKa 3.58) provides a mid-range calibration point for pKa determination methods. The compound's moderate lipophilicity and strong UV chromophore (pyridine ring) facilitate detection in reversed-phase HPLC method development. For this application, analytical-grade material with certified purity and water content (Karl Fischer) is recommended.

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